molecular formula C23H25NO6S B11168895 4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-valinate

4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-valinate

Cat. No.: B11168895
M. Wt: 443.5 g/mol
InChI Key: MOGSNQDPWWYEKT-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-valinate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-valinate typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-ol with N-[(4-methylphenyl)sulfonyl]-L-valine. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-valinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-valinate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-valinate involves its interaction with specific molecular targets. The chromen-2-one moiety can interact with enzymes and proteins, inhibiting their activity. The sulfonyl group enhances the compound’s ability to bind to its targets, increasing its potency .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H25NO6S

Molecular Weight

443.5 g/mol

IUPAC Name

(4-ethyl-2-oxochromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate

InChI

InChI=1S/C23H25NO6S/c1-5-16-12-21(25)30-20-13-17(8-11-19(16)20)29-23(26)22(14(2)3)24-31(27,28)18-9-6-15(4)7-10-18/h6-14,22,24H,5H2,1-4H3/t22-/m0/s1

InChI Key

MOGSNQDPWWYEKT-QFIPXVFZSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)[C@H](C(C)C)NS(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C(C)C)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.